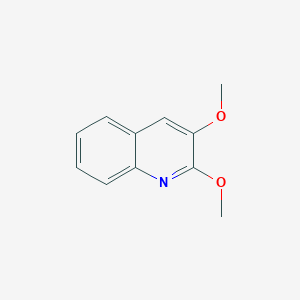

2,3-Dimethoxy Quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2,3-dimethoxyquinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)12-11(10)14-2/h3-7H,1-2H3 |

InChI Key |

QJNRQJGEIYYPRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethoxy Quinoline and Its Analogs

Classical and Named Reactions for Quinoline (B57606) Scaffold Construction

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several robust and versatile methods. These reactions, often named after their discoverers, typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors. The following sections detail some of the most significant classical methods and their modern adaptations for the synthesis of substituted quinolines, including those with methoxy (B1213986) functionalities.

Skraup Synthesis and Modern Iterations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgnih.gov The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

For the synthesis of a dimethoxy-substituted quinoline, a dimethoxyaniline would be the logical starting material. For instance, the reaction of 3,4-dimethoxyaniline (B48930) with glycerol under Skraup conditions would be expected to produce a mixture of 6,7-dimethoxyquinoline (B1600373) and 5,6-dimethoxyquinoline. The regioselectivity is influenced by the electronic and steric effects of the substituents on the aniline ring. researchgate.net

Modern iterations of the Skraup synthesis often focus on mitigating the typically harsh and sometimes violent reaction conditions. nih.gov These modifications include the use of milder oxidizing agents, such as arsenic acid, or the addition of moderators like ferrous sulfate. wikipedia.org Microwave irradiation in the presence of ionic liquids has also been employed to improve reaction efficiency and reduce reaction times. iipseries.org

Table 1: Skraup Synthesis Variants for Substituted Quinolines

| Starting Aniline | Reagents | Conditions | Product(s) | Notes |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Heating | Quinoline | The classic Skraup reaction. wikipedia.org |

| 3,4-Dimethoxyaniline | Glycerol, H₂SO₄, As₂O₅ | Heating | Mixture of 6,7- and 5,6-dimethoxyquinoline | Illustrates regioselectivity with substituted anilines. researchgate.net |

| Substituted Anilines | Glycerol, Ionic Liquid, Microwave | Microwave heating | Substituted Quinolines | A greener and more efficient modern approach. iipseries.org |

Friedländer Annulation and Adaptations

The Friedländer synthesis, developed by Paul Friedländer in 1882, provides a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This reaction can be catalyzed by either acids or bases.

To synthesize 2,3-dimethoxy quinoline via this method, a potential route would involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257), such as 2-amino-3,4-dimethoxybenzaldehyde, with a simple ketone like acetone. However, the availability of the starting 2-aminobenzaldehyde derivative can be a limiting factor. nih.gov An alternative approach would be the reaction of 2-aminobenzaldehyde with a β-keto ether that could introduce the 2-methoxy and 3-methoxy substituents.

Modern adaptations of the Friedländer synthesis often focus on expanding the substrate scope and employing milder and more efficient catalysts. Lewis acids and solid acid catalysts have been successfully used to promote the reaction under more controlled conditions. nih.gov Domino reactions that generate the 2-aminoaryl carbonyl in situ followed by a Friedländer condensation have also been developed to streamline the synthetic process. nih.gov

Table 2: Friedländer Annulation for Substituted Quinolines

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Component | Catalyst | Product |

| 2-Aminobenzaldehyde | Acetone | Base or Acid | 2-Methylquinoline |

| 2-Amino-5-methoxybenzaldehyde | Ethyl acetoacetate (B1235776) | Acid | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate |

| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH | Substituted Quinolines |

Doebner-Miller Reaction and Contemporary Approaches

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. The reaction is typically carried out under acidic conditions. wikipedia.org When the α,β-unsaturated carbonyl is formed in situ from the condensation of two carbonyl compounds, it is sometimes referred to as the Beyer method. wikipedia.org

For the preparation of a dimethoxy-substituted quinoline, a dimethoxyaniline could be reacted with an appropriate α,β-unsaturated carbonyl compound. For instance, the reaction of 3,4-dimethoxyaniline with an α,β-unsaturated aldehyde or ketone bearing methoxy groups at the appropriate positions could theoretically yield a 2,3-dimethoxy-substituted quinoline, although regioselectivity would be a key consideration.

Contemporary approaches to the Doebner-Miller reaction have focused on improving yields and selectivity by using milder acid catalysts, such as Lewis acids, and by employing biphasic reaction systems to suppress polymerization of the carbonyl component. nih.gov

Table 3: Doebner-Miller Reaction for Quinolines

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product |

| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline |

| Aniline | Cinnamaldehyde | H₂SO₄ | 2-Phenylquinoline |

| 4-Methoxyaniline | Methyl vinyl ketone | Lewis Acid | 6-Methoxy-4-methylquinoline |

Pfitzinger Reaction for 2,3-Disubstituted Quinoline-4-Carboxylic Acids

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a valuable method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org The base hydrolyzes the amide bond of isatin to form an intermediate that then reacts with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

This reaction is particularly relevant to the synthesis of 2,3-disubstituted quinolines. To obtain a 2,3-dimethoxyquinoline derivative, one could envision reacting isatin with a ketone that already contains the desired methoxy groups at the α- and β-positions relative to the carbonyl. For example, the reaction of isatin with 1,2-dimethoxyacetone could potentially lead to 2,3-dimethoxyquinoline-4-carboxylic acid. Subsequent decarboxylation would then yield 2,3-dimethoxyquinoline. A reported synthesis of 5,6-dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid from 5-chloroisatin (B99725) and 5,6-dimethoxy indanone demonstrates the applicability of this reaction to methoxy-substituted systems. jptcp.com

Table 4: Pfitzinger Reaction for Substituted Quinoline-4-Carboxylic Acids

| Isatin Derivative | Carbonyl Compound | Base | Product |

| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid |

| Isatin | Cyclohexanone | KOH | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid |

| 5-Chloroisatin | 5,6-Dimethoxy indanone | Base | 5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid jptcp.com |

Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the quinoline ring. wikipedia.org

To prepare a dimethoxy-substituted quinoline using this method, a dimethoxyaniline would be reacted with a suitable β-diketone. For example, the reaction of 3,4-dimethoxyaniline with acetylacetone (B45752) (2,4-pentanedione) in the presence of a strong acid like sulfuric acid would be expected to yield a dimethoxy-dimethylquinoline. The regiochemistry of the cyclization is dependent on the substitution pattern of the aniline. wikipedia.org Studies have shown that the use of methoxy-substituted anilines can influence the regioselectivity of the ring closure. wikipedia.org

Table 5: Combes Quinoline Synthesis

| Aniline Derivative | β-Diketone | Catalyst | Product |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |

| 4-Methoxyaniline | Benzoylacetone | H₂SO₄ | 6-Methoxy-2-methyl-4-phenylquinoline |

| 3,4-Dimethoxyaniline | Acetylacetone | H₂SO₄ | Mixture of 6,7-dimethoxy-2,4-dimethylquinoline and 5,6-dimethoxy-2,4-dimethylquinoline |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a method for preparing α-hydroxyquinolines (2-quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. drugfuture.comwikipedia.org The β-ketoanilide is prepared by the reaction of an aniline with a β-ketoester. drugfuture.com

To obtain a 2,3-dimethoxyquinoline via the Knorr synthesis, one would need to start with a β-ketoanilide that would lead to a 3-methoxy-2-quinolone. For example, the reaction of an aniline with an α-methoxy-β-ketoester could provide the necessary precursor. Subsequent O-methylation of the resulting 2-hydroxy-3-methoxyquinoline would then yield the target 2,3-dimethoxyquinoline. A related synthesis of quinoline derivatives from 4-amino-6-bromoveratrole (4,5-dimethoxy-2-bromoaniline) and ethyl acetoacetate using sulfuric acid has been reported, demonstrating the feasibility of using dimethoxy-substituted anilines in this reaction. iipseries.org

Table 6: Knorr Quinoline Synthesis for 2-Quinolones

| Aniline Derivative | β-Ketoester | Conditions | Intermediate/Product |

| Aniline | Ethyl acetoacetate | 1. Heat; 2. H₂SO₄ | 4-Methyl-2-quinolone |

| 4-Methoxyaniline | Ethyl benzoylacetate | 1. Heat; 2. H₂SO₄ | 6-Methoxy-4-phenyl-2-quinolone |

| 4-Amino-6-bromoveratrole | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-7,8-dimethoxy-4-methyl-2-quinolone iipseries.org |

Advanced Catalytic Strategies in Quinoline Synthesis

The development of efficient and versatile synthetic routes to quinoline derivatives has been a major focus of chemical research. researchgate.net Transition-metal catalyzed reactions have emerged as powerful tools for the construction of these complex molecular frameworks from readily available starting materials. ias.ac.in

Transition Metal-Mediated Cycloaddition and Annulation Reactions

A diverse array of transition metals, including gold, rhodium, copper, ruthenium, cobalt, and silver, have been successfully employed to catalyze the formation of the quinoline ring system through various cycloaddition and annulation strategies. rsc.org These methods often offer high efficiency, broad substrate scope, and excellent regioselectivity. researchgate.netias.ac.inrsc.org

Gold (Au) Catalysis: Gold catalysts have proven to be highly effective in activating alkynes, facilitating a range of annulation reactions to produce quinolines. rsc.orgrsc.org For instance, gold-catalyzed auto-tandem catalysis has been developed for the synthesis of 2-aryl-substituted quinolines from anilines bearing an acetal (B89532) moiety and aryl alkynes. researchgate.net This process involves a formal [4+2]-cycloaddition. researchgate.net Another approach involves the gold-catalyzed reaction of anthranils with ynamides, which proceeds through an α-imino gold carbene intermediate to form quinoline oxides. researchgate.net Furthermore, gold-catalyzed cascade reactions of anthranils and ynamide propargyl silyl (B83357) ethers have been shown to produce quinolines. rsc.org

Rhodium (Rh) Catalysis: Rhodium catalysts are versatile for quinoline synthesis, enabling reactions under mild conditions. rsc.orgnih.gov One notable method is the Rh(III)-catalyzed C–H activation of N-arylsydnones and their oxidative coupling with internal alkynes to yield quinoline-fused sydnones. acs.org This reaction proceeds efficiently with low catalyst loading. acs.org Additionally, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a route to diversely substituted quinolines in high yields with broad functional group tolerance. nih.gov An environmentally friendly protocol using a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium allows for the synthesis of quinolines from anilines and allyl alcohols. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed reactions represent a cost-effective and sustainable approach to quinoline synthesis. ijstr.org A copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles has been developed to produce quinoline-4-thiols. acs.org This method offers excellent regioselectivity under mild conditions. acs.org Another strategy involves the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org Furthermore, a sustainable synthesis of substituted quinolines has been achieved through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined and air-stable Cu(II)-catalyst. ijstr.org

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been utilized in one-pot syntheses of quinolines from readily available starting materials. sioc-journal.cn For example, a ruthenium trichloride (B1173362) catalyst, in conjunction with a tricyclohexylphosphonium tetrafluoroborate (B81430) ligand, facilitates the reaction of nitroarenes and trialkylamines to form quinolines without the need for an external reductant. sioc-journal.cn A highly effective method for the synthesis of 2,3-disubstituted quinolines involves the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines. nih.gov This approach is step-efficient and avoids the formation of wasteful byproducts. nih.gov Ruthenium pincer complexes have also been shown to be efficient catalysts for the synthesis of quinolines via acceptorless dehydrogenative coupling of alcohols. rsc.org

Cobalt (Co) Catalysis: Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a wide range of quinoline derivatives. organic-chemistry.org In some instances, DMSO can serve as both the solvent and a C1 building block, making the process highly atom-economical. organic-chemistry.org

Silver (Ag) Catalysis: Silver catalysts are effective in promoting the synthesis of polysubstituted quinolines. organic-chemistry.org A silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols allows for the construction of a variety of quinoline derivatives under mild conditions. organic-chemistry.org This transformation is tolerant of a broad range of substrates. organic-chemistry.org Silver phosphotungstate has been used as a recyclable heteropoly acid catalyst for the Friedländer synthesis of quinolines from o-aminoaryl ketones and α-methylene ketones. thieme-connect.com Additionally, a silver-catalyzed cascade process in water enables the synthesis of 4-trifluoromethyl substituted quinolines. rsc.org

Table 1: Overview of Transition Metal-Mediated Quinoline Syntheses

| Metal Catalyst | Reactants | Key Features |

|---|---|---|

| Gold (Au) | Anilines and aryl alkynes; Anthranils and ynamides | Auto-tandem catalysis; α-imino gold carbene intermediates. researchgate.net |

| Rhodium (Rh) | N-arylsydnones and internal alkynes; o-alkynyl anilines and aldehydes | C-H activation; Mild reaction conditions. rsc.orgnih.govacs.org |

| Copper (Cu) | Diaryliodonium salts, alkynyl sulfides, and nitriles; Enaminones and 2-halobenzaldehydes | Cost-effective; Domino reactions. ijstr.orgacs.orgrsc.org |

| Ruthenium (Ru) | Nitroarenes and trialkylamines; Anilines, aldehydes, and allylamines | One-pot synthesis; Deaminative coupling. sioc-journal.cnnih.gov |

| Cobalt (Co) | Anilines and alkynes | C-H activation; Atom-economical. organic-chemistry.org |

| Silver (Ag) | Anilines, aldehydes, and alcohols; o-Aminoaryl ketones and α-methylene ketones | Three-component reactions; Recyclable catalysts. organic-chemistry.orgthieme-connect.comrsc.org |

C–H Bond Activation/Functionalization Approaches

Direct C–H bond activation and functionalization has become a powerful and atom-economical strategy for the synthesis and modification of quinoline derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials, thus simplifying synthetic sequences. acs.org Transition metal catalysis is central to these transformations, enabling the regioselective introduction of various functional groups onto the quinoline scaffold. nih.gov

Rhodium(III)-catalyzed C–H activation is a prominent method. For instance, the dehydrogenative heteroarylation of azines, including quinolines, can be achieved through a Rh(III)-catalyzed process. acs.org The reaction of 4-carbamoylquinoline with 2-methylthiophene (B1210033) results in C3-arylated quinoline via dual C–H bond cleavage. acs.org Similarly, cobalt-catalyzed C-H activation has been employed for the direct synthesis of quinolines from simple anilines and alkynes. organic-chemistry.org

Quinoline N-oxides are often used as substrates in C–H functionalization reactions, as the N-oxide group can act as a directing group. acs.org For example, Rh(III)-catalyzed C-H coupling of heteroarenes has been used to synthesize heterobiaryls. rsc.org Cobalt-catalyzed C-8 amidation of quinoline N-oxides has also been reported. rsc.org Furthermore, a novel method for the synthesis of quinoline-2-thiones involves the deoxygenative C–H functionalization of quinoline N-oxides with thiourea. organic-chemistry.org

Oxidative Cyclization and Annulation Protocols

Oxidative cyclization represents another important strategy for quinoline synthesis, often utilizing environmentally benign oxidants like air or molecular oxygen. organic-chemistry.orgnih.gov These methods typically involve the formation of new C-C and C-N bonds in a single step.

A transition-metal-free approach for the synthesis of 3-substituted or 3,4-disubstituted quinolines has been developed from N,N-dimethyl enaminones and o-aminobenzyl alcohols. frontiersin.org This direct oxidative cyclocondensation is promoted by TsOH and K2S2O8 and involves C(sp3)-O bond cleavage and the formation of C=N and C=C bonds. frontiersin.org Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes also provides a route to polysubstituted quinolines. acs.org In this process, the alcohol or methyl arene is first oxidized to an aldehyde, which then undergoes condensation and cyclization. acs.org Furthermore, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant, yields quinolines at room temperature. organic-chemistry.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. This includes the use of alternative energy sources like microwaves and ultrasound to accelerate reactions and improve efficiency. lew.rorsc.orgingentaconnect.comlew.romdpi.comnih.govnih.govresearchgate.net

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. lew.roingentaconnect.comlew.ro

A rapid and efficient modification of the Friedländer quinoline synthesis has been developed using microwave assistance. nih.govnih.gov The reaction of 2-aminophenyl ketones with cyclic or acyclic ketones in neat acetic acid under microwave irradiation at 160 °C can produce quinolines in excellent yields in as little as 5 minutes. nih.govnih.gov Microwave irradiation has also been successfully applied to the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, resulting in shorter reaction times and reduced solvent consumption. lew.ro The synthesis of novel 2-acethoxymethyl quinoline derivatives via a Claisen rearrangement of the corresponding quinoline N-oxides has also been shown to be significantly accelerated by microwave heating, with improved yields compared to conventional methods. lew.ro

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield | nih.govnih.gov |

| Benzo[f]pyrrolo[1,2-a]quinoline Synthesis | 12 days, <2% yield | 120 minutes, improved yield | lew.ro |

| 2-acetoxyquinoline Synthesis | 4 hours, 40-80% yield | 15-35 minutes, 60-100% yield | lew.ro |

Ultrasound-Assisted Methodologies

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. nih.gov

The synthesis of hybrid quinoline-imidazole derivatives has been efficiently achieved under ultrasound irradiation. rsc.org This method offers significant advantages in terms of reaction time, energy consumption, and yields for both N-alkylation and cycloaddition steps. rsc.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones has been accomplished in excellent yields within 4-6 minutes using ultrasound assistance. mdpi.com Furthermore, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst under ultrasound irradiation, provides a rapid route to 2-substituted quinolines. nih.gov The synthesis of hybrid quinoline-sulfonamide complexes has also been dramatically accelerated using ultrasound, with reaction times for the complexation step reduced by about 150-fold compared to conventional methods. nih.gov

Metal-Free and Organocatalytic Approaches

The development of metal-free and organocatalytic synthetic routes for quinoline derivatives has gained significant traction, driven by the goals of reducing transition-metal contamination in final products and promoting greener chemistry. These methods offer mild reaction conditions and novel pathways for bond formation.

One prominent metal-free strategy involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For instance, quinoline derivatives can be synthesized from the reaction of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines. nih.gov This approach avoids the need for transition metals, providing a mild method for C(sp³)–H bond activation and the formation of new C–C and C–N bonds. nih.gov The protocol demonstrates excellent functional group tolerance and is suitable for scaled-up synthesis, making it an efficient and environmentally conscious route to valuable quinoline structures. nih.gov

Another metal-free method constructs 2-substituted quinolines using a three-component reaction of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as the vinyl source. acs.org The reaction proceeds via a [4 + 2] condensation promoted by an ammonium (B1175870) salt under neutral conditions and an oxygen atmosphere to selectively form the new pyridine (B92270) ring. acs.org This strategy provides a novel pathway for preparing various quinoline derivatives with diverse substituents. acs.org

Furthermore, metal-free approaches have been developed for related nitrogen heterocycles, which could be adapted for quinoline synthesis. For example, the synthesis of quinazolinones has been achieved using dimethyl sulfoxide (B87167) (DMSO) as a methine source in an intramolecular oxidative annulation with 2-aminobenzamides. nih.gov Such innovative uses of common reagents highlight the potential for developing new metal-free syntheses for the this compound scaffold.

Heterogeneous Catalysis (e.g., Graphene Oxide)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. In quinoline synthesis, various solid-supported catalysts have been employed, with graphene oxide (GO) emerging as a particularly effective and sustainable option.

Graphene oxide acts as a carbocatalyst in the one-pot Friedlander synthesis of functionalized quinolines. nih.govresearchgate.net This method involves the condensation of 2-aminoaryl carbonyl compounds with various carbonyl compounds. nih.gov The amphiphilic character of GO and the presence of oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) on its surface are believed to facilitate the reaction. researchgate.netrsc.org These reactions often exhibit high product yields, short reaction times, and the catalyst can be recovered by simple centrifugation and reused multiple times without a significant loss of activity. nih.govresearchgate.net

GO has also been successfully utilized as a metal-free, heterogeneous catalyst for both the synthesis and subsequent aromatization of 2,3-disubstituted quinolines. rsc.org This dual catalytic role is demonstrated in a process involving a three-component Povarov reaction of anilines, aldehydes, and electron-rich enol ethers to yield tetrahydroquinoline intermediates, which are then oxidized to the corresponding quinolines. rsc.org The acidic sites on GO can catalyze the initial cycloaddition, while its oxidative properties facilitate the final aromatization step. rsc.org

Beyond graphene oxide, other heterogeneous systems have been explored. Zeolite-based catalysts have been used for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic performance in these systems is often linked to the presence of Lewis acid sites. rsc.org Another novel metal-free heterogeneous catalyst is Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), which has shown remarkable efficiency and recyclability in the Friedlander synthesis under solvent-free conditions. nih.gov

Table 1: Comparison of Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Synthetic Method | Key Advantages | Source(s) |

|---|---|---|---|

| Graphene Oxide (GO) | Friedlander Synthesis | Recyclable, high yield, short reaction time, metal-free. | nih.govresearchgate.net |

| Graphene Oxide (GO) | Povarov Reaction/Oxidation | Dual catalytic role (acid and oxidant), mild conditions, metal-free. | rsc.org |

| ZnCl₂/Ni-USY-acid | Reaction of aniline and alcohols | High total yield of quinolines, utilizes Lewis acidity. | rsc.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedlander Synthesis | Metal-free, recyclable, efficient under solvent-free conditions. | nih.gov |

| Granular Cobalt | Hydrogenation of quinolines | Atom-efficient, uses readily available reagents. | thieme-connect.com |

Multi-component Reactions for Direct 2,3-Disubstitution

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates the essential parts of all starting materials. rsc.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them ideal for synthesizing substituted quinolines.

A notable MCR for generating 2,3-disubstituted quinolines is the Povarov reaction. An enaminone-modified Povarov reaction, using enaminones, aldehydes, and anilines, allows for the regioselective construction of functionalized quinolines. researchgate.net Similarly, a three-component Povarov reaction of anilines, aldehydes, and electron-enriched enol ethers, catalyzed by graphene oxide, provides a direct route to 2,3-disubstituted tetrahydroquinolines, which can be subsequently oxidized. rsc.orgresearchgate.net

Another powerful MCR is the ruthenium-catalyzed three-component deaminative coupling reaction. This method combines anilines, aldehydes, and allylamines to directly yield 2,3-disubstituted quinoline products. rsc.org The reaction is catalyzed by a Ru–H complex and is notable for being step-efficient and avoiding wasteful byproducts. rsc.org The mechanism involves the initial formation of an imine from the aniline and aldehyde, which then undergoes deaminative coupling and annulation with the allylamine (B125299) to form the quinoline ring. rsc.org

Table 2: Overview of Multi-component Reactions for 2,3-Disubstituted Quinolines

| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| Enaminone-modified Povarov | Enaminones, Aldehydes, Anilines | Triflic acid or Iodine | Regioselective synthesis of 2,3-disubstituted quinolines. | researchgate.net |

| GO-Catalyzed Povarov | Anilines, Aldehydes, Enol ethers | Graphene Oxide | Metal-free, leads to tetrahydroquinoline intermediates. | rsc.org |

| Deaminative Coupling | Anilines, Aldehydes, Allylamines | (PCy₃)₂(CO)RuHCl | Step-efficient, forms quinoline product directly. | rsc.org |

Regioselective Synthesis of Dimethoxy-Substituted Quinoline Systems

The precise control of substituent placement (regioselectivity) is paramount in chemical synthesis. For this compound, the challenge lies in ensuring the selective introduction of two methoxy groups at the desired C2 and C3 positions of the quinoline core.

Strategies for Introducing Methoxy Groups at C2 and C3 Positions

The most direct strategies for synthesizing this compound involve the use of precursors that already contain the required methoxy functionalities. Multi-component reactions are particularly well-suited for this "precursor-directed" approach.

For example, in a three-component reaction framework like the deaminative coupling or Povarov reaction, the final substitution pattern on the quinoline ring is dictated by the substituents on the starting materials. researchgate.netrsc.org To obtain a this compound, one could envision a synthesis employing a precursor that delivers the C2 and C3 fragments with methoxy groups already attached. A potential strategy could involve the reaction of an appropriately substituted aniline with a β-keto ether or a related 1,3-dicarbonyl compound bearing methoxy groups at the positions that will ultimately become C2 and C3 of the quinoline ring.

The Friedlander synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers another pathway. youtube.com By selecting a methylene-active compound that is substituted with a methoxy group and will form the C2-C3 bond of the quinoline, and a 2-aminoaryl carbonyl precursor, it is possible to construct the desired scaffold. For instance, reacting a 2-aminobenzaldehyde with a methoxy-substituted α-keto ether could potentially lead to the formation of a 2,3-dimethoxy-quinoline derivative.

Reaction Chemistry and Chemical Transformations of 2,3 Dimethoxy Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. The preferred positions for substitution are C5 and C8, a preference dictated by the stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.orggelisim.edu.tr

For 2,3-dimethoxy quinoline, the two electron-donating methoxy (B1213986) groups are located on the pyridine part of the nucleus. While these groups increase the electron density of the heterocyclic ring, electrophilic substitution is still generally favored on the carbocyclic ring. However, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. For instance, studies on related methoxy-substituted quinolines have shown that substitution can be directed to other positions. The bromination of 3,6-dimethoxyquinoline (B6589490) with two equivalents of bromine, for example, results in dibromination at the C5 and C2 positions, indicating that substitution can occur on both the benzene and pyridine rings under certain conditions.

The electron-donating nature of the methoxy groups in derivatives like 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (B187288) enhances the reactivity of the quinoline ring in electrophilic substitutions such as nitration and sulfonation. sciforum.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinolines

| Position | Stability of Intermediate | General Reactivity | Notes |

| C5, C8 | More stable cationic intermediate | Preferred sites for EAS | The intermediate allows for delocalization over two rings. quimicaorganica.org |

| C6, C7 | Less stable cationic intermediate | Less favored sites for EAS | The intermediate has only one canonical structure that preserves the pyridine ring's aromaticity. quimicaorganica.org |

| C2, C4 | Pyridine ring positions | Generally deactivated towards EAS | The nitrogen atom withdraws electron density. |

| C3 | Pyridine ring position | Generally deactivated towards EAS | Can be activated by strongly donating groups. |

Nucleophilic Substitution Reactions (e.g., at Nitrogen, C2 or C4 Positions)

Nucleophilic substitution reactions on the quinoline scaffold preferentially occur at the C2 and C4 positions, which are electron-deficient due to the influence of the ring nitrogen. gelisim.edu.trherts.ac.uk In this compound, these positions are already occupied by methoxy groups. Substitution at these positions would therefore necessitate the displacement of a methoxy group.

The methoxy group at C2 is known to be a viable leaving group under certain conditions. In the synthesis of 2,4-dimethoxyquinoline (B1594175) from 2,4-dichloroquinoline, substitution at C2 is kinetically favored. smolecule.com The subsequent displacement of the second methoxy group is often more difficult. Conversely, nucleophilic displacement of a chloro group at C2 is a common reaction, even in the presence of other methoxy groups on the ring, as seen in the reactions of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde. sciforum.netresearchgate.net

Demethylation of polysubstituted methoxyquinolines with reagents like hydrobromic acid can lead to the nucleophilic substitution of other groups. For example, treatment of 6(8)-methoxy-2,4,5-tris(dimethylamino)quinolines with 48% HBr resulted in the demethylation of methoxy groups and the subsequent nucleophilic substitution of the dimethylamino group at the C4 position. washington.edu

Alkylation at the quinoline nitrogen is also a characteristic reaction, forming a quinolinium cation which can then undergo further reactions. mdpi.com

Functional Group Interconversions and Transformations of Methoxy Moieties

The methoxy groups of this compound are key functional handles that can be transformed into other groups, notably hydroxyl groups, through demethylation. This reaction is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Research on the closely related 2,4-dimethoxyquinoline provides significant insight. Treatment with 48% HBr can lead to the demethylation of both methoxy groups. smolecule.com However, selective demethylation is possible under controlled conditions. For example, refluxing 2,4-dimethoxyquinoline in a dilute (3%) HBr solution selectively cleaves the C2-methoxy group to yield 4-methoxy-1H-quinolin-2-one. smolecule.com This selectivity is attributed to the different mechanisms of cleavage for the two methoxy groups.

Similarly, in a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, treatment with BBr₃ was used to demethylate the methoxy groups to the corresponding hydroxyl compounds. beilstein-journals.org The conversion of a methoxy group at C8 to a hydroxyl group has also been documented as a strategy to enhance the biological activity of certain quinoline derivatives. rsc.org These examples highlight the potential for selective or complete demethylation of this compound to access the corresponding hydroxyquinolines or quinolones.

Oxidation and Reduction Chemistry of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and the substitution pattern. Generally, the pyridine ring is more susceptible to reduction, while the benzene ring is more prone to oxidation. mdpi.com

Reduction of the quinoline nucleus, typically with reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LAH), leads to the formation of 1,2,3,4-tetrahydroquinolines. beilstein-journals.org The presence of electron-donating methoxy groups can influence the reaction conditions required. For example, 3,4-diaryl-5,7-dimethoxyquinolines have been successfully reduced to the corresponding tetrahydroquinolines. beilstein-journals.org

Oxidation of the quinoline ring is more challenging due to the stability of the aromatic system. Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzene ring. mdpi.com A more common transformation is the oxidation of a partially reduced quinoline, such as a tetrahydroquinoline, back to the aromatic quinoline. This aromatization can be achieved with a variety of oxidizing agents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even through aerial oxidation under certain conditions. beilstein-journals.orgresearchgate.net

Dearomatization reactions represent a powerful strategy for converting flat, aromatic systems like quinoline into complex, three-dimensional structures. sciforum.net These reactions disrupt the aromaticity of the quinoline core, typically via nucleophilic or reductive pathways, to generate partially or fully saturated heterocyclic scaffolds.

Recent strategies in nucleophilic dearomatization often involve the 1,2- or 1,4-addition of a nucleophile to an activated quinoline species. sciforum.net While direct dearomatization is thermodynamically challenging, it can be facilitated by various methods:

Reductive Dearomatization: A stepwise 1,2-reductive dearomatization followed by functionalization (e.g., C3-nitration) has been developed to construct substituted tetrahydroquinolines. chemrxiv.org

Aryne-Triggered Dearomatization: An aryne-triggered, transition-metal-free reaction of quinolines with chloroform (B151607) has been shown to produce medicinally relevant dihydroquinoline derivatives. researchgate.net

[3+2] Annulation: Ytterbium(III)-catalyzed [3+2] annulation of quinolines with aminocyclopropanes provides access to polycyclic tetrahydroindolizine derivatives through a dearomative process. smolecule.com

Photocatalytic Dearomatization: Photoinduced single-electron reduction can trigger the dearomative dimerization of quinolines and even skeletal rearrangements to form indole (B1671886) derivatives. researchgate.net

These dearomatization methods, while not yet reported specifically for this compound, offer a conceptual framework for its potential transformation into novel, non-aromatic structures that can be further derivatized.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Modern synthetic chemistry offers powerful tools for forming new bonds to the quinoline nucleus, enabling the construction of highly functionalized derivatives. Cross-coupling reactions are particularly prominent in this regard. These reactions typically require a halo-substituted quinoline as a starting material. For this compound, this would involve a precursor such as 5-bromo-2,3-dimethoxyquinoline.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide and is one of the most versatile methods for forming C-C bonds. wikipedia.orgorganic-chemistry.org The reaction has been widely applied to haloquinolines. For example, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have been successfully coupled with various substituted phenylboronic acids using a Pd(PPh₃)₂Cl₂ catalyst to give the corresponding aryl- and diaryl-quinolines in high yields. wikipedia.orgorganic-chemistry.org The reactivity order for halides in Suzuki coupling is generally I > Br > Cl. The choice of palladium catalyst and ligand can be crucial for achieving site-selectivity in dihaloquinolines. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgsmolecule.comresearchgate.net It is an excellent method for introducing alkynyl moieties onto the quinoline scaffold. The reaction is effective for various haloquinolines, including those bearing methoxy groups. For instance, the Sonogashira coupling of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with phenylacetylene (B144264) has been reported. sciforum.net The reaction conditions are generally mild, though they often require an inert atmosphere to prevent the undesirable homocoupling of the alkyne partner. mdpi.comgold-chemistry.org

Ullmann-Fetvadjian Reaction: This reaction is a classic method for constructing acridine (B1665455) and related fused heterocyclic systems. The modern Ullmann-Fetvadjian reaction involves the condensation of an amino-substituted heterocycle (like an aminoquinoline) with a phenol (B47542) or related compound in the presence of an aldehyde source, such as paraformaldehyde. beilstein-journals.org This methodology has been applied to various bz-aminoquinolines and aminoisoquinolines to prepare pyridobenzacridines. The reaction is also mentioned as a key step in the synthesis of various fused quinoline systems like thienoquinolines.

Table 2: Overview of Cross-Coupling Reactions on Halo-Quinoline Scaffolds

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Representative Example (Analogous) |

| Suzuki-Miyaura | Haloquinoline + Arylboronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₂Cl₂) | Aryl-Aryl C-C | Coupling of 5-bromo-8-methoxyquinoline with phenylboronic acids. organic-chemistry.org |

| Sonogashira | Haloquinoline + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | Aryl-Alkynyl C-C | Coupling of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with phenylacetylene. sciforum.net |

| Ullmann-Fetvadjian | Aminoquinoline + Phenol + Aldehyde | Acid-catalyzed condensation | C-N and C-C (in cyclization) | Synthesis of pyridobenzacridines from bz-aminoquinolines and β-naphthol. |

Other Coupling and Condensation Reactions

The quinoline scaffold, particularly when substituted with electron-donating methoxy groups, is a versatile platform for various coupling and condensation reactions. These reactions are crucial for the synthesis of more complex, functionalized quinoline derivatives. Research in this area has explored different catalytic systems and reaction partners to expand the chemical space of quinoline-based compounds.

A significant advancement is the ruthenium-catalyzed three-component deaminative coupling reaction, which allows for the concise synthesis of 2,3-disubstituted quinoline derivatives from simple precursors. rsc.orgrsc.org This method involves the reaction of anilines, aldehydes, and amines. Specifically, electron-rich anilines, such as 3,5-dimethoxyaniline, have been shown to be effective substrates, leading to the formation of 6,8-dimethoxyquinoline (B1356820) products. The reaction is catalyzed by the Ru-H complex (PCy₃)₂(CO)RuHCl and proceeds via the initial formation of an imine from the aniline (B41778) and aldehyde, followed by a deaminative coupling and annulation with the amine substrate. rsc.orgrsc.org The use of cyclic enamines in place of allylamines can also lead to the selective formation of tricyclic quinoline derivatives. rsc.org

The following table summarizes the scope of this three-component coupling reaction for producing various 6,8-dimethoxyquinoline derivatives.

| Aniline Substrate | Aldehyde Substrate | Amine Substrate | Resulting Quinoline Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxyaniline | Benzaldehyde | Triallylamine | 6,8-Dimethoxy-2-phenyl-3-vinylquinoline | 72 | rsc.org |

| 3,5-Dimethoxyaniline | 4-Methoxybenzaldehyde | Triallylamine | 6,8-Dimethoxy-2-(4-methoxyphenyl)-3-vinylquinoline | 85 | rsc.org |

| 3,5-Dimethoxyaniline | 4-(Trifluoromethyl)benzaldehyde | Triallylamine | 6,8-Dimethoxy-2-(4-(trifluoromethyl)phenyl)-3-vinylquinoline | 88 | rsc.org |

| 3,5-Dimethoxyaniline | Cyclohexanecarbaldehyde | Triallylamine | 2-Cyclohexyl-6,8-dimethoxy-3-vinylquinoline | 55 | rsc.org |

| 3,5-Dimethoxyaniline | Benzaldehyde | 4-(Cyclohex-1-en-1-yl)morpholine | 1,2,3,4,8,9-Hexahydro-5,7-dimethoxy-10-phenyl-4a,9a-(epoxyethano)phenanthridine | 78 | rsc.org |

| 3,5-Dimethoxyaniline | 4-Methoxybenzaldehyde | 4-(Cyclohex-1-en-1-yl)morpholine | 1,2,3,4,8,9-Hexahydro-5,7-dimethoxy-10-(4-methoxyphenyl)-4a,9a-(epoxyethano)phenanthridine | 88 | rsc.org |

Condensation reactions are also employed to modify dimethoxyquinoline structures. For instance, new nitrogenous compounds have been synthesized through a simple condensation reaction between a quinoline derivative, (E)-2-chloro-3-formyl-5,8-dimethoxyquinoline, and 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine. mdpi.com This reaction proceeds at room temperature in ethanol (B145695) without the need for a catalyst, yielding the corresponding hydrazone derivative in excellent yields. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for creating C-C bonds. These reactions have been applied to halo-substituted quinolines to introduce aryl groups. researchgate.net For example, the Suzuki coupling of brominated methoxyquinolines with various arylboronic acids, catalyzed by a palladium(0) complex, effectively produces aryl-substituted methoxyquinolines. researchgate.netgelisim.edu.tr This highlights the utility of halogenated quinolines as key intermediates for diversification. gelisim.edu.tr

Ring Expansion and Ring Contraction Reactions of Quinoline Derivatives

The transformation of the quinoline ring system into other heterocyclic structures, or the synthesis of quinolines from other rings, involves fascinating ring expansion and contraction reactions. These rearrangements can provide novel synthetic pathways to valuable chemical scaffolds under mild conditions.

A notable example of a ring contraction or transformation is the conversion of quinolines into indole derivatives. researchgate.netsci-hub.se This process occurs in two main steps. First, the quinoline derivative reacts with phenyl chloroformate and triphenyl phosphite (B83602) to form a diphenyl 1-phenoxycarbonyl-1,4-dihydroquinoline-4-phosphonate intermediate. sci-hub.se In the second step, this intermediate undergoes ozonolysis in a mixture of chloroform (CHCl₃) and acetic acid (CH₃COOH), followed by treatment with sodium bicarbonate (NaHCO₃). This sequence results in the cleavage of the pyridine ring portion of the quinoline system and subsequent rearrangement to yield a 3-formyl-1-phenoxycarbonylindole derivative in high yields. researchgate.netsci-hub.se This ring transformation provides a mild and effective method for converting the quinoline core into an indole scaffold. sci-hub.se

Conversely, ring contraction of larger heterocyclic systems can serve as a synthetic route to quinolines. An unusual ring-contraction reaction was observed during the attempted free-radical bromination of 2,4-diphenyl-3H-1-benzazepine with N-bromosuccinimide (NBS). researchgate.net Instead of the expected bromination, the seven-membered benzazepine ring contracted, yielding 2,4-diphenylquinoline (B373748) in high yield. This reaction provides a convenient one-step pathway to a substituted quinoline from an easily accessible 1-benzazepine. researchgate.net

Rearrangements of quinoline N-oxides also represent a key chemical transformation. For example, 6,7-dimethoxyquinoline-3-carboxylic acid N-oxide, when heated with acetic anhydride, undergoes a well-known rearrangement to form the corresponding carbostyril (2-quinolone), specifically 2-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. pjsir.org Further heating of this product in a vacuum leads to decarboxylation, yielding 6,7-dimethoxycarbostyril. pjsir.org

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethoxy Quinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,3-dimethoxy quinoline (B57606) derivatives in solution. rsc.org It provides detailed information about the chemical environment of individual atoms and their connectivity.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial framework for structural determination. In the ¹H NMR spectrum of 2,3-dimethoxy quinoline derivatives, the methoxy (B1213986) protons typically appear as sharp singlets, while the aromatic protons of the quinoline ring system are observed in the downfield region. umich.eduresearchgate.nettandfonline.com For instance, in (E)-2-(3,4-dimethoxystyryl)quinoline, the methoxy protons exhibit chemical shifts at 3.99 and 3.95 ppm, and the aromatic protons are found between 6.92 and 7.52 ppm. tandfonline.com The ¹³C NMR spectra show characteristic signals for the methoxy carbons and the aromatic carbons of the quinoline core. researchgate.nettandfonline.comresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinoline and any substituent groups. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt This technique is particularly useful for determining the substitution pattern on the quinoline ring and for connecting substituent groups to the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the conformation and stereochemistry of the molecule. ipb.pt

These comprehensive NMR analyses have been successfully applied to various quinoline derivatives, enabling the complete assignment of their complex structures. rsc.orgnih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Structure Determination

For instance, the crystal structure of (E)-2-(3,4-dimethoxystyryl)quinoline, determined by SC-XRD, revealed that the asymmetric unit contains two crystallographically independent molecules with nearly identical geometries. researchgate.nettandfonline.com The quinoline ring system is essentially planar, and the crystal structure is stabilized by a network of intermolecular interactions, including C–H···O hydrogen bonds and π–π stacking. researchgate.nettandfonline.com Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties. uol.de The analysis of crystal packing can also reveal insights into intermolecular forces that govern the solid-state behavior of these compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound derivatives. researchgate.netresearchgate.net By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the parent molecule. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of these compounds upon ionization. researchgate.netmcmaster.ca The fragmentation of methoxyquinolines is complex and can involve the loss of a methyl radical (•CH₃), formaldehyde (B43269) (CH₂O), or carbon monoxide (CO). mcmaster.cacdnsciencepub.com The specific fragmentation pattern can be characteristic of the substitution pattern on the quinoline ring. For example, a study on monomethoxyquinolines showed that the loss of 43 mass units (CH₃CO) in one step was a unique feature of the 3-methoxy isomer. cdnsciencepub.com Analysis of these fragmentation pathways provides valuable structural information and can help to differentiate between isomers. mcmaster.caresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netresearchgate.net For this compound derivatives, the IR spectrum will typically show characteristic absorption bands corresponding to:

C-O stretching vibrations of the methoxy groups, which are usually strong and appear in the region of 1250-1000 cm⁻¹.

Aromatic C=C and C=N stretching vibrations within the quinoline ring system, typically observed in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the methoxy groups, usually found just below 3000 cm⁻¹.

The presence and position of these bands can confirm the presence of the dimethoxy quinoline core and any other functional groups in the molecule. acs.org For example, in a derivative containing a carbonyl group, a strong C=O stretching absorption would be expected around 1700 cm⁻¹. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The quinoline ring system is a chromophore, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the quinoline ring. acs.org

The methoxy groups, being electron-donating, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The study of the UV-Vis spectra of this compound derivatives can provide insights into their electronic structure and conjugation. For some quinoline derivatives, absorbance spectra have been observed in the range of 337 nm to 341.73 nm. researchgate.net

Theoretical and Computational Investigations of 2,3 Dimethoxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, yielding fundamental information about their geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules, providing excellent results for describing molecular properties. archive.org A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31+G(d,p), have been shown to produce optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental data from techniques like X-ray crystallography. archive.org

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding chemical reactivity and electronic transitions. archive.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation.

In studies of various 2,3-disubstituted quinolines, the HOMO-LUMO gap is a significant parameter. For instance, in a study of bioactive 2,3-diarylquinolines, the HOMO-LUMO energy gaps were calculated to be around 4.3 to 4.4 eV, suggesting significant stability. The analysis of frontier orbitals in related compounds indicates that charge transfer predominantly occurs within the molecule upon electronic excitation. archive.org For 2,3-Dimethoxy Quinoline, it is expected that the electron density of the HOMO would be distributed across the quinoline ring system, with some contribution from the methoxy (B1213986) groups, while the LUMO would be primarily located over the heterocyclic and phenyl rings.

Table 1: Example HOMO-LUMO Data for Related Quinoline Compounds This table presents data from related quinoline derivatives to illustrate typical computational results, as specific data for this compound was not found.

Data sourced from a study on 2,3-diarylquinolines.

Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds.

For quinoline and its derivatives, DFT calculations have been successfully used to simulate vibrational spectra. Theoretical wavenumbers are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method, leading to excellent correlation with experimental data. This analysis confirms the molecular structure and provides insight into the bonding environment. For instance, the characteristic C=C and C=N stretching vibrations of the quinoline core, as well as the vibrations associated with the substituent groups, can be precisely identified. For this compound, one would expect to identify vibrations corresponding to the C-O-C stretches of the methoxy groups in addition to the quinoline ring modes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Blue areas denote positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

In quinoline derivatives, the MEP surface typically shows a region of strong negative potential around the nitrogen atom of the quinoline ring, highlighting its basicity and ability to coordinate with electrophiles or metal ions. The methoxy groups in this compound would introduce additional regions of negative potential around their oxygen atoms, influencing intermolecular interactions such as hydrogen bonding. The MEP analysis is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Mechanistic Studies through Computational Chemistry

Beyond static molecular properties, computational chemistry is instrumental in elucidating the dynamics of chemical reactions.

Understanding how a reaction proceeds from reactants to products requires mapping the reaction pathway on the potential energy surface (PES). This involves identifying all relevant intermediates and, most importantly, the transition states (TS) that connect them. A transition state is a high-energy structure (a saddle point on the PES) that represents the energy barrier that must be overcome for a reaction to occur.

Computational methods like the nudged elastic band (NEB) method or algorithms that search for saddle points are used to locate and characterize transition states. For reactions involving quinoline derivatives, such as their synthesis or subsequent functionalization, DFT calculations can model the step-by-step mechanism. For example, in the synthesis of substituted quinolines, computational studies can clarify the sequence of bond formations and identify the rate-determining step by comparing the energies of different possible transition states. While specific reaction pathways for this compound are not detailed in the searched literature, the methodologies have been widely applied to cycloaddition and substitution reactions on related heterocyclic systems.

The activation energy is a key determinant of the reaction rate. Lower activation energies correspond to faster reactions. This data can be used in kinetic simulations to model the reaction progress over time under various conditions. While detailed kinetic simulations for reactions involving this compound are not available, the general approach allows chemists to computationally screen potential reaction conditions or predict the formation of side products by comparing the energy barriers of competing pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling serves as a powerful tool to explore the structural and energetic aspects of molecules at an atomic level. For quinoline derivatives, these simulations are crucial for understanding how substitutions, such as the methoxy groups in the 2 and 3 positions, influence the molecule's conformation, electronic distribution, and its interactions with its environment.

The stability and structure of molecular crystals are governed by a network of non-covalent interactions. In quinoline derivatives, these are typically a combination of weak hydrogen bonds and π-π stacking interactions.

π-π Stacking: The planar aromatic quinoline ring system is highly conducive to π-π stacking interactions. These interactions are a defining feature in the crystal packing of many planar heterocyclic molecules, including numerous quinoline derivatives. nih.gov In a study of 4-chloro-6,7-dimethoxyquinoline (B44214), π–π stacking interactions between the quinolinium rings were observed, with centroid–centroid distances measured at 3.634 Å. researchgate.net These interactions often lead to the formation of columnar or layered structures. The presence of electron-donating methoxy groups on the this compound molecule would modulate the electron density of the π-system, influencing the geometry and strength of these stacking interactions.

Computational tools like Hirshfeld surface analysis are commonly used to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.gov

Table 1: Examples of Intermolecular Interactions in Related Quinoline Derivatives

| Interaction Type | Example Compound | Interaction Details (Distance Å, Angle °) | Reference |

|---|---|---|---|

| C–H···O | 2-formyl-6-methoxy-3-carbethoxy quinoline | C7–H7···O3, 2.601 Å, 144.0° | malariaworld.org |

| C–H···N | 2-formyl-6-methoxy-3-carbethoxy quinoline | C2–H2···N1, 2.687 Å, 169.7° | malariaworld.org |

| π-π Stacking | 4-Chloro-6,7-dimethoxyquinoline | Centroid–centroid distance: 3.634 Å | researchgate.net |

| π-π Stacking | Substituted 4-alkoxy-7-Cl-quinolines | Stacking between quinoline ring systems generated by unit-cell translations. | nih.gov |

The cumulative effect of the intermolecular interactions described above dictates the final three-dimensional arrangement of molecules in the solid state. Analysis of single-crystal X-ray diffraction (SCXRD) data for various substituted quinolines reveals common packing motifs and crystal systems.

For example, 2-formyl-6-methoxy-3-carbethoxy quinoline crystallizes in a monoclinic system with the centrosymmetric space group P2₁/c. malariaworld.orgnih.gov Similarly, 4-chloro-6,7-dimethoxyquinoline also adopts a monoclinic system with the space group P2/c. researchgate.net The analysis of quinine, which contains a methoxyquinoline moiety, shows crystallization in the P2(1) space group. researchgate.netnih.gov The specific arrangement is a direct consequence of the molecule's geometry and the optimization of stabilizing forces like hydrogen bonds and π-π interactions, which assemble the molecules into a low-energy, ordered lattice. Given these precedents, it is highly probable that this compound would also crystallize in a common, relatively high-symmetry space group such as P2₁/c or P-1.

Table 2: Crystallographic Data for Selected Quinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Monoclinic | P2/c | researchgate.net |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | Monoclinic | P2₁/c | malariaworld.org |

| Quinine | Monoclinic | P2(1) | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | Triclinic | P-1 | nih.gov |

Prediction of Physicochemical and Spectroscopic Properties via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful avenue for predicting a wide range of molecular properties without the need for empirical measurement. These methods are routinely applied to novel or uncharacterized molecules like this compound.

DFT calculations, often using functionals like B3LYP paired with basis sets such as 6-31G(d,p) or 6-311G*, are standard for optimizing molecular geometry and predicting electronic properties. malariaworld.orgnih.govnih.gov These calculations can yield valuable data on the molecule's reactivity and stability. Key predictable parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govnih.gov Other quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, and softness can also be derived, offering deeper insights into the molecule's electronic behavior. nih.gov

For spectroscopic properties, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govrsc.org For many quinoline derivatives, these computationally predicted spectra have shown excellent agreement with experimental data, validating the accuracy of the theoretical models. malariaworld.orgnih.gov This suggests that a reliable prediction of the UV-Vis spectrum for this compound could be readily achieved using established computational protocols.

Table 3: Example of Predicted Quantum Chemical Parameters for a 2,4-dimethoxy-THPQ Derivative

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| E HOMO | -5.868 | nih.gov |

| E LUMO | -1.313 | nih.gov |

| Energy gap (Eg) | 4.555 | nih.gov |

| Chemical Hardness (η) | 2.277 | nih.gov |

Note: Data is for 5-phenyl-2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one, used here as an illustrative example of predictable parameters for a dimethoxy-quinoline system.

Applications of 2,3 Dimethoxy Quinoline As a Synthetic Synthon and Building Block

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The strategic placement of the methoxy (B1213986) groups in 2,3-dimethoxy quinoline (B57606) provides a handle for various chemical transformations, making it an ideal starting material for the elaboration of more complex molecular architectures. These methoxy groups can be selectively demethylated to reveal reactive hydroxyl functionalities or can influence the regioselectivity of subsequent reactions, guiding the annulation of additional rings onto the quinoline framework.

Synthesis of Thieno[3,2-c]quinolines

While direct synthesis from 2,3-dimethoxy quinoline is not extensively documented, the synthesis of various dimethoxy-substituted umich.edubenzothieno[2,3-c]quinolines highlights the utility of methoxy-substituted quinoline precursors in constructing this class of compounds. A general and effective strategy involves the photocyclization of N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides bearing methoxy substituents. umich.edu

The typical synthetic sequence commences with the preparation of a substituted 3-chloro-5-methoxy-N-(methoxyphenyl)benzo[b]thiophene-2-carboxamide. This intermediate is then subjected to dehydrochlorinative photocyclization to yield the corresponding dimethoxy umich.edubenzothieno[2,3-c]quinolin-6(5H)-one. Subsequent chemical modifications, such as chlorination with phosphorus oxychloride followed by catalytic dechlorination, afford the final dimethoxy umich.edubenzothieno[2,3-c]quinoline. umich.edu

Table 1: Synthesis of Dimethoxy umich.edubenzothieno[2,3-c]quinolines umich.edu

| Precursor | Product | Yield (%) |

|---|---|---|

| 3-chloro-5-methoxy-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide | 4,10-dimethoxy umich.edubenzothieno[2,3-c]quinolin-6(5H)-one | 46 |

| 3-chloro-5-methoxy-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide | 3,10-dimethoxy umich.edubenzothieno[2,3-c]quinolin-6(5H)-one | 92 |

This methodology underscores the importance of methoxy-substituted precursors in the synthesis of complex thieno-fused quinoline systems.

Synthesis of Pyrrolo[3,2-c]quinolines

The synthesis of pyrrolo[3,2-c]quinolines bearing methoxy groups has been described, demonstrating the value of methoxy-substituted anilines as precursors. One approach involves the synthesis of pyrrolo[3,2-c]quinolines substituted at the 7- and 8-positions with methoxy groups. umich.edu The strategic design of these molecules often aims to create a planar fused cyclic system with ortho-dimethoxy functionalities. umich.edu

Although a direct route from this compound is not explicitly detailed in readily available literature, the synthesis of various substituted pyrrolo[3,2-c]quinolines often involves the construction of the pyrrole (B145914) ring onto a pre-existing quinoline or a precursor that will form the quinoline ring. The presence of methoxy groups on the aniline (B41778) starting material can direct the cyclization reactions and ultimately determine the substitution pattern of the final heterocyclic product.

Construction of Pyridazino[4,5-b]quinolines

The synthesis of pyridazino[4,5-b]quinolines often involves the construction of the pyridazine (B1198779) ring onto a quinoline core. While the direct use of this compound is not prominently featured in the literature, the synthesis of related structures suggests that functionalized quinolines are key intermediates. For instance, the synthesis of quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinolines has been reported, highlighting the importance of the quinoline motif in developing these tetracyclic and tricyclic systems. nih.gov

The general strategies often involve the use of quinoline derivatives that are appropriately functionalized to allow for the annulation of the pyridazine ring. This can include precursors with amino, carboxyl, or other reactive groups that can participate in cyclization reactions to form the desired fused heterocyclic system.

Intermediacy in Quinoxaline (B1680401) Derivative Synthesis

The transformation of a quinoline ring into a quinoxaline is not a common synthetic route, as quinoxalines are typically synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov However, the potential for this compound to serve as a precursor to a quinoxaline derivative could be envisioned through a ring-opening and subsequent re-cyclization strategy. This would likely involve oxidative cleavage of the benzene (B151609) ring of the quinoline, followed by condensation with a diamine to form the pyrazine (B50134) ring of the quinoxaline. While speculative, the reactivity of the dimethoxy-substituted ring could potentially be exploited for such a transformation under specific reaction conditions.

Formation of Other Polycyclic Aromatic Compounds

The quinoline scaffold is a fundamental component of many polycyclic aromatic hydrocarbons (PAHs). rsc.orgiupac.org The synthesis of novel 8-hydroxy quinoline-polycyclic aromatic hydrocarbon (PAH) conjugates demonstrates the utility of functionalized quinolines in constructing larger aromatic systems. rsc.org In these syntheses, the quinoline moiety is coupled with other PAHs like naphthalene, anthracene, and pyrene.

While a direct application of this compound is not explicitly detailed, its structure lends itself to being a valuable precursor for such syntheses. The methoxy groups can be converted to other functionalities to facilitate coupling reactions, or they can influence the electronic properties of the resulting polycyclic aromatic system.

Role in Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single pot. nih.gov this compound and its derivatives can be valuable participants in such reactions for the construction of fused heterocyclic systems.

A notable example is the environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. nih.gov This approach involves a 1,3-dipolar cycloaddition followed by a double annulation cascade reaction process. Although this specific example does not start with this compound, it illustrates the power of domino reactions in building complex quinoline-containing scaffolds. The presence of methoxy groups on the quinoline ring could influence the reactivity and selectivity of such cascade processes.

Utilization in the Synthesis of Advanced Organic Materials Precursors

The quest for novel organic materials with tailored electronic and photophysical properties has led to the exploration of various molecular scaffolds. Quinoline derivatives, in particular, have garnered significant attention due to their inherent characteristics such as thermal stability, and optical and electrical properties. While direct applications of this compound are a subject of ongoing research, the broader class of polyquinolines and related dimethoxy-substituted quinoline compounds showcases the potential of this synthon in creating precursors for advanced materials. nih.gov

Table 1: Examples of Quinoline Derivatives in Advanced Materials

| Quinoline Derivative | Material Application | Key Properties |

| Polyquinolines | Functional Polymers | Excellent optical, electrical, chemical, thermal, and mechanical properties. nih.gov |

| 2,3-Diarylquinoxalines | Fluorescent Materials | High fluorescence, suitable for use as building blocks in advanced materials. yu.edu.jo |

| 2,3-Diphenylquinoxaline Derivatives | Organic Electronics, Photovoltaics | Potential as organic semiconductors. researchgate.net |

| 2-benzyl-5,12-dihydro-2H- pyrrolo[3',4':2,3] nih.govyu.edu.jodioxocino[6,7-b]quinoxaline | Conducting Copolymers | Electrochromic properties. metu.edu.tr |

This table is generated based on available research on related quinoline derivatives and does not imply direct synthesis from this compound without explicit citation.

Research into poly(2,5-dimethoxyaniline), a related dimethoxy-substituted aromatic amine, has demonstrated its utility in forming conductive polymers with reversible color changes, indicating potential for electrochromic devices. scielo.br The synthesis of these polymers often involves the oxidative polymerization of the corresponding monomer. scielo.brias.ac.in This suggests a potential pathway for this compound to be functionalized into a monomeric unit and subsequently polymerized to create novel conductive materials.

Furthermore, the field of nonlinear optics (NLO) has identified various organic compounds with π-electron conjugated systems as promising materials. epo.orgdtic.milrsc.org The quinoline ring system, with its extended π-conjugation, is a prime candidate for incorporation into NLO materials. The methoxy groups in this compound can further influence the electronic properties of the molecule, potentially enhancing its NLO response. While specific studies on this compound for NLO applications are not widely reported, the general principles of molecular design for NLO materials point towards its potential as a valuable precursor.

Development of Derivatization Reagents for Analytical and Research Probes (e.g., Fluorescence Derivatization)

In analytical chemistry, derivatization is a key strategy to enhance the detectability and separation of analytes, particularly in techniques like high-performance liquid chromatography (HPLC). metu.edu.tr This often involves reacting the analyte with a reagent that introduces a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors. Quinoline-based compounds, known for their fluorescent properties, are excellent candidates for the development of such derivatization reagents. bohrium.com